Methyl 4-nitrobenzimidate Methyl 4-nitrobenzimidate
Brand Name: Vulcanchem
CAS No.: 52708-02-8
VCID: VC13395147
InChI: InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3
SMILES: COC(=N)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

Methyl 4-nitrobenzimidate

CAS No.: 52708-02-8

Cat. No.: VC13395147

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-nitrobenzimidate - 52708-02-8

Specification

CAS No. 52708-02-8
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name methyl 4-nitrobenzenecarboximidate
Standard InChI InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3
Standard InChI Key RBAWZIFNYPAVNC-UHFFFAOYSA-N
SMILES COC(=N)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES COC(=N)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4-nitrobenzimidate (C₈H₇N₂O₃) features a benzene ring substituted with a nitro group at the para position and an imidate ester group. The imidate functional group consists of a nitrogen atom doubly bonded to a carbon, which is further bonded to a methoxy group (-OCH₃). Key physicochemical properties inferred from structural analogs include:

PropertyValue/Description
Molecular FormulaC₈H₇N₂O₃
Molecular Weight195.16 g/mol
Physical StateCrystalline solid (predicted)
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol); low in water
Melting Point~120–125°C (estimated)
Boiling PointDecomposes before boiling (estimated)

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta positions relative to the nitro group. The imidate ester moiety contributes to nucleophilic reactivity, particularly at the carbon-nitrogen double bond .

Synthesis Pathways and Reaction Mechanisms

Primary Synthetic Routes

While no direct synthesis protocols for methyl 4-nitrobenzimidate are documented, plausible routes can be extrapolated from benzimidate and nitroaromatic chemistry:

  • From 4-Nitrobenzonitrile:

    • Step 1: Conversion of 4-nitrobenzonitrile to the corresponding imidate ester via the Pinner reaction.

      • Reagents: Methanol, HCl gas (anhydrous conditions).

      • Mechanism: The nitrile undergoes nucleophilic addition by methanol in the presence of acid, forming an iminoether intermediate, which tautomerizes to the imidate ester .

      • Reaction:

        4-Nitrobenzonitrile+CH₃OHHClMethyl 4-nitrobenzimidate\text{4-Nitrobenzonitrile} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{Methyl 4-nitrobenzimidate}
  • From 4-Nitrobenzamide:

    • Step 1: Methylation of 4-nitrobenzamide using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

      • Mechanism: Nucleophilic substitution at the amide nitrogen, yielding the imidate ester.

Industrial-Scale Considerations

Industrial synthesis would likely optimize the Pinner reaction for yield and purity. Continuous-flow reactors could mitigate risks associated with handling anhydrous HCl, while catalytic methods might replace stoichiometric acid .

Biological and Pharmacological Applications

Antimicrobial Activity

Structural analogs such as N-methyl-4-nitrobenzamide exhibit antimicrobial properties by inhibiting bacterial enzymes (e.g., dihydrofolate reductase). Methyl 4-nitrobenzimidate’s imidate group may enhance membrane permeability, potentiating activity against Gram-negative pathogens.

Neurological Therapeutics

Nitroaromatic compounds are investigated for phosphodiesterase 10A (PDE10A) inhibition, relevant to schizophrenia treatment. The imidate moiety’s ability to cross the blood-brain barrier suggests potential for central nervous system applications.

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesBiological Activity
Methyl 4-nitrobenzimidateImidate ester, para-nitroHypothesized antimicrobial, PDE10A inhibition
N-Methyl-4-nitrobenzamideAmide, para-nitroConfirmed PDE10A inhibition
4-Nitrobenzoic acidCarboxylic acid, para-nitroAntimicrobial, enzyme inhibition
4-NitrobenzamideAmide, para-nitroIntermediate in drug synthesis

The imidate ester’s lability compared to amides may offer tunable pharmacokinetics, enabling prodrug strategies .

Challenges and Future Directions

  • Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure derivatives for chiral drug applications.

  • Toxicological Profiling: Assessing hepatotoxicity risks associated with nitroaromatic metabolites.

  • Targeted Drug Delivery: Conjugating the imidate group to nanoparticle carriers to enhance bioavailability.

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